2-(3,4-dimethoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Methoxylation: The methoxy groups on the phenyl ring can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzoxazine ring.
Reduction: Reduction reactions could target the carbonyl group in the benzoxazine ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dimethoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents for various diseases, including cancer, infections, and inflammatory disorders.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or resins, with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzoxazine and acetamide functional groups. This combination of features may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H18N2O5 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |
InChI |
InChI=1S/C18H18N2O5/c1-23-15-5-3-11(7-16(15)24-2)8-17(21)19-12-4-6-14-13(9-12)20-18(22)10-25-14/h3-7,9H,8,10H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
CVRQPRMYDJCCPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCC(=O)N3)OC |
Origin of Product |
United States |
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